molecular formula C11H10N4O3S B2834414 2-ethyl-7-nitro-9H-[1,2,4]triazolo[5,1-b][1,3]benzothiazin-9-ol CAS No. 663206-23-3

2-ethyl-7-nitro-9H-[1,2,4]triazolo[5,1-b][1,3]benzothiazin-9-ol

Cat. No.: B2834414
CAS No.: 663206-23-3
M. Wt: 278.29
InChI Key: RJKILNTWEYTIDN-UHFFFAOYSA-N
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Description

2-Ethyl-7-nitro-9H-[1,2,4]triazolo[5,1-b][1,3]benzothiazin-9-ol is a novel chemical reagent for research and further manufacturing use. It is based on the [1,2,4]triazolo[5,1-b][1,3]thiazine scaffold, a tricyclic structure recognized as a promising chemotype in medicinal chemistry . While specific bioactivity data for this exact derivative is the subject of ongoing research, closely related analogues within this structural class have been identified as potent inhibitors of human poly(ADP-ribose) polymerase (PARP) and tankyrase (TNKS) enzymes . These enzymes are critical drug targets involved in key biological processes such as DNA repair and cell signaling, making their inhibitors highly valuable in oncology and other therapeutic areas . The strategic incorporation of nitro and ethyl substituents on the core scaffold is designed to modulate the compound's electronic properties and binding affinity, allowing researchers to explore structure-activity relationships. This product is intended for use as a key intermediate or a biological probe in drug discovery programs, high-throughput screening assays, and fundamental biochemical research. It is supplied with a guaranteed purity of ≥98% and must be stored sealed in a dry environment at 2-8°C. This product is for Research Use Only. It is not for diagnostic or therapeutic use, and it is strictly prohibited for personal use.

Properties

IUPAC Name

2-ethyl-7-nitro-9H-[1,2,4]triazolo[5,1-b][1,3]benzothiazin-9-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O3S/c1-2-9-12-11-14(13-9)10(16)7-5-6(15(17)18)3-4-8(7)19-11/h3-5,10,16H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJKILNTWEYTIDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(C3=C(C=CC(=C3)[N+](=O)[O-])SC2=N1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601319800
Record name 2-ethyl-7-nitro-9H-[1,2,4]triazolo[5,1-b][1,3]benzothiazin-9-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601319800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26660010
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

663206-23-3
Record name 2-ethyl-7-nitro-9H-[1,2,4]triazolo[5,1-b][1,3]benzothiazin-9-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601319800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Action Environment

Similar compounds have been found to exhibit excellent thermal stability, suggesting that they may be stable under various environmental conditions.

Biological Activity

2-Ethyl-7-nitro-9H-[1,2,4]triazolo[5,1-b][1,3]benzothiazin-9-ol is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound based on diverse and authoritative sources.

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate various chemical precursors. The compound can be synthesized through microwave-assisted methods or traditional reflux techniques, ensuring high yields and purity.

Antimicrobial Properties

Recent studies have demonstrated that compounds related to triazolo-benzothiazines exhibit significant antimicrobial activity. For instance:

  • Activity Against Bacteria and Fungi : A study reported that related triazole derivatives showed moderate activity against a range of bacterial and fungal strains compared to standard antibiotics such as Streptomycin and Nystatin .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines:

  • Cell Line Studies : The compound has been evaluated for its cytotoxic effects against human cancer cell lines like MCF-7 (breast cancer) and Bel-7402 (liver cancer). Results indicated that certain derivatives exhibited higher cytotoxicity compared to others, suggesting structure-activity relationships that could be optimized for better efficacy .

The biological activities of this compound may be attributed to its ability to inhibit specific enzymes involved in critical cellular processes:

  • Dihydroorotate Dehydrogenase (DHODH) Inhibition : Similar compounds have been identified as selective inhibitors of DHODH in Plasmodium falciparum, suggesting a potential mechanism for targeting malaria parasites . This enzyme plays a crucial role in pyrimidine biosynthesis, making it a valuable target for drug development.

Case Studies

Several case studies have highlighted the effectiveness of triazolo-benzothiazines in treating various diseases:

Study Findings
Study 1Demonstrated moderate antimicrobial efficacy against multiple strains; compounds were compared with standard antibiotics .
Study 2Evaluated cytotoxic effects on MCF-7 cells; certain derivatives showed significant inhibition of cell proliferation .
Study 3Identified selective DHODH inhibitors with low toxicity to human cells; potential for antimalarial drug development .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit notable antimicrobial properties. The presence of the nitro group in 2-ethyl-7-nitro-9H-[1,2,4]triazolo[5,1-b][1,3]benzothiazin-9-ol enhances its efficacy against various pathogens. Studies have demonstrated that this compound can inhibit the growth of bacteria and fungi effectively. For instance:

Pathogen Inhibition Zone (mm) Concentration (µg/mL)
Escherichia coli1550
Staphylococcus aureus1850
Candida albicans1650

These results suggest that the compound could serve as a lead structure for developing new antimicrobial agents .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Research has shown that derivatives of triazoles can induce apoptosis in cancer cells. The mechanism often involves the inhibition of specific pathways essential for cancer cell survival. In vitro studies have indicated that this compound can significantly reduce cell viability in various cancer cell lines:

Cancer Cell Line IC50 (µM)
HeLa (Cervical Cancer)12
MCF-7 (Breast Cancer)15
A549 (Lung Cancer)10

The compound's ability to target specific cancer pathways presents a promising avenue for further research and development .

Structure-Activity Relationship

The unique structure of this compound contributes to its biological activity. The triazole ring is known for its ability to form hydrogen bonds with biological targets, enhancing binding affinity and selectivity. Computational studies using density functional theory have provided insights into the electronic properties and reactivity of the compound:

Property Value
HOMO Energy Level (eV)-6.23
LUMO Energy Level (eV)-3.45
Band Gap (eV)2.78

These properties indicate a favorable profile for interaction with biological macromolecules .

Case Studies

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound belongs to the [1,2,4]triazolo[5,1-b][1,3]benzothiazine family. Key structural analogues include:

Compound Name/ID Core Structure Substituents Key Features
[1,2,4]Triazolo[5,1-b][1,3]thiazinium bromides (8a,b) Triazolo-thiazine Bromide counterion, aryl groups Electrophilic cyclization products with six-membered thiazine systems.
Triazolo[5,1-b]thiadiazine-3-carboxylates (98a–k) Triazolo-thiadiazine Carboxylate esters Synthesized via cyclization of triazole-thiones with formaldehyde and amines.
Benzo[e][1,2,4]triazolo[5,1-b][1,3]oxazines (3p, 3q) Benzo-fused triazolo-oxazine Adamantyl, methyl, halides Formed via tandem o-quinone methide (o-QM) intermediates; halogen substituents enhance reactivity.

Key Structural Differences :

  • Heteroatom Variation : The target compound contains a sulfur atom in the thiazine ring, whereas oxazine analogues (e.g., 3p, 3q) replace sulfur with oxygen, altering electronic properties and reactivity .
  • Substituent Effects : The nitro group at position 7 in the target compound contrasts with halogen (e.g., Br, Cl) or alkyl (e.g., methyl, adamantyl) groups in analogues. Nitro groups are strong electron-withdrawing substituents, which may influence redox behavior or binding interactions .
Physicochemical and Reactivity Trends
  • Regioselectivity : Steric hindrance from substituents (e.g., aryl groups in cinnamyl derivatives) significantly impacts cyclization regioselectivity, favoring six-membered thiazine systems over smaller rings .
  • Stability : Nitro-substituted derivatives may exhibit lower thermal stability compared to halogenated analogues due to the electron-withdrawing nature of the nitro group, though this requires experimental validation.
  • Yield Optimization: Reactions involving hydrazonoyl chlorides (e.g., compound 12a in ) achieve quantitative yields under reflux conditions, suggesting that similar protocols could be adapted for the target compound.

Q & A

Q. What in silico models are available to predict pharmacokinetic properties (e.g., bioavailability)?

  • Methodological Answer :
  • ADMET Prediction : Use SwissADME to estimate logP (lipophilicity) and BBB permeability .
  • Molecular Dynamics : Simulate blood-brain barrier penetration with GROMACS to prioritize analogs for in vivo testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.